Product packaging for 1-(Trifluoromethoxy)-2-naphthonitrile(Cat. No.:)

1-(Trifluoromethoxy)-2-naphthonitrile

Cat. No.: B11872753
M. Wt: 237.18 g/mol
InChI Key: QYPHDHHNCSGMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethoxy)-2-naphthonitrile is a high-purity chemical compound offered for research and development purposes. This naphthonitrile derivative features a trifluoromethoxy group, a combination that is often sought after in medicinal chemistry and materials science for its potential to influence the lipophilicity, metabolic stability, and electronic properties of a molecule. As a versatile building block, it may be used in cross-coupling reactions, as a precursor for heterocyclic synthesis, or in the development of pharmaceuticals and agrochemicals. The nitrile functional group can serve as a versatile intermediate for further transformation into other valuable functional groups, such as carboxylic acids, amides, or tetrazoles. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the specific scientific literature for detailed protocols and applications relevant to their work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F3NO B11872753 1-(Trifluoromethoxy)-2-naphthonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

1-(trifluoromethoxy)naphthalene-2-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6H

InChI Key

QYPHDHHNCSGMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Trifluoromethoxy 2 Naphthonitrile and Its Congeners

Direct Trifluoromethoxylation Strategies

The direct introduction of the trifluoromethoxy (OCF₃) group onto aromatic rings is a formidable challenge due to the instability of the corresponding trifluoromethoxide anion. researchgate.net However, significant progress has been made in developing both catalytic and reagent-based methods to achieve this transformation efficiently.

Catalytic Approaches to OCF₃ Incorporation

Catalytic methods offer an atom-economical and often milder alternative to stoichiometric reagents for trifluoromethoxylation. Key catalytic systems include those based on transition metals, photoredox catalysis, and silver-catalyzed reactions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been explored for the formation of C-OCF₃ bonds. These reactions typically involve the coupling of an aryl halide or triflate with a trifluoromethoxide source. While effective, a significant challenge is the potential for catalyst deactivation by the cyanide source if present in the substrate. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals and other reactive species under mild conditions. nsf.gov This strategy can be applied to the trifluoromethoxylation of arenes. The process often involves the generation of a trifluoromethoxy radical from a suitable precursor, which then adds to the aromatic ring. This method is advantageous for its mild reaction conditions and functional group tolerance. nsf.gov

Silver-Catalyzed Reactions: Silver compounds have been shown to mediate the trifluoromethylation of aromatic substrates. researchgate.net While direct silver-catalyzed trifluoromethoxylation is less common, silver salts can be used to generate reactive trifluoromethoxylating agents in situ or to promote the reaction of other reagents.

Reagent-Based Trifluoromethoxylation Methods

A variety of reagents have been developed to deliver the OCF₃ group to aromatic substrates. These can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethoxylating agents.

Electrophilic Trifluoromethoxylating Reagents: Reagents such as Umemoto's and Togni's reagents are electrophilic sources of the "CF₃⁺" synthon, though they are more commonly used for trifluoromethylation rather than trifluoromethoxylation. rsc.orgmdpi.com However, derivatives and related hypervalent iodine compounds have been developed that can deliver an electrophilic "OCF₃" equivalent.

Nucleophilic Trifluoromethoxylation: The direct use of trifluoromethoxide salts (e.g., KOCF₃, CsOCF₃) is hampered by their instability. However, strategies have been developed to generate and use these nucleophiles in situ under carefully controlled conditions. researchgate.net Another approach involves the use of more stable precursors that can release the trifluoromethoxide anion under specific reaction conditions.

Radical Trifluoromethoxylation: Reagents that can generate a trifluoromethoxy radical (CF₃O•) upon activation (e.g., by light or a radical initiator) are effective for the trifluoromethoxylation of arenes. These reactions proceed via a radical aromatic substitution mechanism. researchgate.net

Method Catalyst/Reagent Type Key Features Challenges
Transition Metal CatalysisPalladium complexesGood for pre-functionalized arenesCatalyst deactivation by certain functional groups
Photoredox CatalysisRu or Ir complexes, organic dyesMild conditions, high functional group toleranceRequires photochemical setup
Silver-Catalyzed ReactionsSilver saltsCan promote trifluoromethylationLess developed for direct trifluoromethoxylation
Electrophilic ReagentsHypervalent iodine reagentsGood for electron-rich arenesReagent synthesis can be complex
Nucleophilic ReagentsIn situ generated OCF₃⁻Direct introduction of the OCF₃ groupInstability of the trifluoromethoxide anion
Radical ReagentsPrecursors of CF₃O•Effective for a range of arenesControl of regioselectivity can be challenging

Synthetic Routes to the 2-Naphthonitrile (B358459) Moiety

The introduction of a nitrile group at the 2-position of the naphthalene (B1677914) ring can be achieved through various synthetic methods, including direct cyanation of a pre-functionalized naphthalene or construction of the nitrile-containing ring system.

Cyanation Reactions

Direct cyanation is a common method for introducing a nitrile group onto an aromatic ring.

Palladium-Catalyzed Cyanation: A powerful and widely used method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides or triflates. nih.govorganic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. For the synthesis of 2-naphthonitrile, 2-bromonaphthalene (B93597) or 2-naphthyl triflate would be suitable starting materials.

Nucleophilic Aromatic Substitution (SNAr): If the naphthalene ring is sufficiently activated with electron-withdrawing groups, direct nucleophilic substitution of a leaving group (such as a halide) by a cyanide salt can be achieved. nih.govnih.gov However, for an unactivated naphthalene ring, this reaction is generally not feasible.

Electrophilic Cyanation: Electrophilic cyanating agents can introduce a cyano group onto electron-rich aromatic rings. rsc.orgclockss.org This method is less common for naphthalenes unless they are appropriately substituted to enhance their nucleophilicity.

Radical-Mediated C–C Cleavage: Innovative methods involving radical-mediated C–C bond cleavage have been developed for the synthesis of nitriles, although their application to the direct synthesis of 2-naphthonitrile from simple naphthalene precursors is not well-established.

Aldehyde-to-Nitrile Transformations: If a 2-naphthaldehyde (B31174) precursor is available, it can be converted to 2-naphthonitrile through various methods. A common approach is the formation of an aldoxime followed by dehydration.

Cyanation Method Starting Material Reagents Key Features
Palladium-Catalyzed Cyanation2-Bromo or 2-triflyloxynaphthalenePd catalyst, phosphine ligand, cyanide source (e.g., Zn(CN)₂)Mild conditions, high functional group tolerance
Nucleophilic Aromatic SubstitutionActivated 2-halonaphthaleneCyanide salt (e.g., NaCN, KCN)Requires electron-withdrawing groups on the ring
Electrophilic CyanationElectron-rich naphthalene derivativeElectrophilic cyanating agentSuitable for activated aromatic systems
Aldehyde-to-Nitrile Conversion2-NaphthaldehydeHydroxylamine, dehydrating agentTwo-step process from the aldehyde

Cyclization and Rearrangement Pathways for Naphthonitrile Formation

An alternative to direct functionalization of a pre-formed naphthalene ring is the construction of the naphthonitrile skeleton through cyclization or rearrangement reactions. These methods often provide access to polysubstituted naphthalenes with high regioselectivity. For instance, benzannulation reactions, where a benzene (B151609) ring is fused onto an existing ring system, can be designed to incorporate a cyano group in the desired position.

Integration of Trifluoromethoxy and Naphthonitrile Functionalization

The synthesis of 1-(trifluoromethoxy)-2-naphthonitrile requires a careful strategic combination of the methodologies described above. The order of introduction of the trifluoromethoxy and cyano groups is a critical consideration, as the electronic nature of one group will influence the reactivity and regioselectivity of the subsequent transformation.

Strategy 1: Cyanation of a Trifluoromethoxylated Naphthalene Precursor

One plausible route involves the initial trifluoromethoxylation of a suitable naphthalene precursor, followed by the introduction of the cyano group. A potential synthetic sequence could be:

Preparation of 1-(Trifluoromethoxy)naphthalene (B14808856): This could be achieved through the trifluoromethoxylation of 1-naphthol (B170400) using an appropriate reagent.

Directed Cyanation: The subsequent introduction of the cyano group at the 2-position would require a regioselective C-H functionalization method. The trifluoromethoxy group is known to be an ortho,para-director in electrophilic aromatic substitution, which could potentially direct an electrophilic cyanating agent to the desired position. Alternatively, a directed metalation-cyanation sequence could be employed. A more reliable approach would be to start with a pre-functionalized naphthalene, for example, 2-bromo-1-(trifluoromethoxy)naphthalene, which could then undergo palladium-catalyzed cyanation.

Strategy 2: Trifluoromethoxylation of a Naphthonitrile Precursor

An alternative strategy would involve the initial synthesis of a naphthonitrile derivative, followed by the introduction of the trifluoromethoxy group. A possible sequence is:

Preparation of 1-Hydroxy-2-naphthonitrile: This precursor could be synthesized from 1-hydroxy-2-naphthaldehyde (B49639) via conversion to the oxime and subsequent dehydration.

Trifluoromethoxylation: The phenolic hydroxyl group of 1-hydroxy-2-naphthonitrile could then be converted to the trifluoromethoxy group using a suitable trifluoromethoxylating reagent. The presence of the electron-withdrawing nitrile group might influence the reactivity of the hydroxyl group.

Convergent and Divergent Synthetic Pathways

The strategic planning of a synthetic route is fundamental to its efficiency and success. Two contrasting strategies, convergent and divergent synthesis, offer distinct advantages in the construction of complex molecules like this compound and its congeners.

Fragment A Synthesis: Preparation of a 1-trifluoromethoxy-naphthalene derivative bearing a reactive group (e.g., a boronic acid or a halide) at the 2-position.

Fragment B Synthesis: A simple cyanide-containing reagent.

Coupling: A final cross-coupling reaction to join the two fragments, forming the C-CN bond.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a library of structurally related compounds. researchgate.net This strategy is exceptionally useful for creating a range of congeners for structure-activity relationship studies. A potential divergent pathway for this compound and its analogs could start from a versatile naphthalene precursor, such as 1-hydroxy-2-naphthonitrile or 1-bromo-2-naphthylamine. From this central intermediate, different functional groups can be introduced in a stepwise manner. For example, the hydroxyl group could be converted to the trifluoromethoxy group, while the nitrile or amino group could be modified to generate a variety of derivatives. This approach allows for the efficient exploration of chemical space around the core naphthalene scaffold. lifechemicals.com

Strategic Coupling and Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful methods for the final-stage functionalization of aromatic rings. nih.gov The synthesis of this compound can be effectively achieved by introducing the nitrile group onto a pre-functionalized naphthalene core using these methodologies.

Palladium-catalyzed cyanation is a premier method for the synthesis of aryl nitriles from aryl halides or triflates. organic-chemistry.orgacs.orgnih.gov A key precursor for the target molecule would be 1-(trifluoromethoxy)-2-naphthyl triflate or 1-(trifluoromethoxy)-2-bromonaphthalene. The cyanation of such a substrate can be accomplished using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. organic-chemistry.orgorganic-chemistry.org

Modern advancements in this area have led to the development of catalytic systems that operate under remarkably mild conditions. For instance, the Buchwald group has reported a palladium-catalyzed cyanation of (hetero)aryl halides and triflates that proceeds at temperatures ranging from room temperature to 40 °C. organic-chemistry.orgacs.orgacs.org This protocol utilizes a specific palladacycle precatalyst and operates in an aqueous solvent mixture, enhancing its practicality and safety profile. organic-chemistry.org Such mild conditions are highly desirable as they tolerate a wide range of functional groups, which is crucial when synthesizing complex congeners. organic-chemistry.orgacs.org

The table below summarizes representative conditions for modern palladium-catalyzed cyanation reactions applicable to the synthesis of the target compound.

Catalyst SystemCyanide SourceSolventTemperature (°C)Key Features
Pd₂(dba)₃ / LigandZn(CN)₂H₂O/THF25-40Mild conditions, broad substrate scope, high functional group tolerance. organic-chemistry.orgacs.org
Pd/CK₄[Fe(CN)₆]t-BuOH/H₂O100-120Heterogeneous, ligand-free, practical for large-scale synthesis. organic-chemistry.org
NiCl₂·6H₂O/dppf/ZnZn(CN)₂DMF80Utilizes a less expensive nickel catalyst, good for aryl chlorides. organic-chemistry.org
XantPhos-PdCl₂Zn(CN)₂Dioxane100Air-stable precatalyst simplifies reaction setup. organic-chemistry.org

Other cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to build the naphthalene core itself or to add further diversity to the molecule. beilstein-journals.org For instance, a di-halogenated naphthalene could be selectively functionalized first via a Suzuki coupling to introduce a carbon-based substituent, followed by a cyanation reaction to install the nitrile group.

Development and Application of Novel Reagents and Catalytic Systems in Synthesis

The continuous development of new reagents and catalysts is a driving force in synthetic chemistry, enabling previously challenging transformations. The synthesis of this compound benefits significantly from innovations in both trifluoromethoxylation methods and catalytic cyanation systems.

Novel Reagents for Trifluoromethoxylation:

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. nih.gov Its installation, however, can be challenging. Recent years have seen the emergence of powerful new reagents for direct trifluoromethoxylation. researchgate.net These can be broadly categorized as electrophilic and nucleophilic reagents.

Electrophilic Reagents: These reagents deliver an "OCF₃⁺" equivalent to electron-rich substrates. Examples include hypervalent iodine compounds like the Togni reagent and Umemoto's oxonium reagents. mdpi.com These are particularly useful for the trifluoromethoxylation of phenols. A synthetic route to the target compound could thus involve the late-stage trifluoromethoxylation of 1-hydroxy-2-naphthonitrile.

Nucleophilic Reagents: Reagents that deliver an "OCF₃⁻" equivalent are also being developed. A recently reported example is N-trifluoromethoxyphthalimide (Phth-OCF₃), a stable solid that can trifluoromethoxylate various alkyl electrophiles. researchgate.net

Radical Reagents: Radical trifluoromethoxylation provides another strategic avenue. Reagents like bis(trifluoromethyl)peroxide (BTMP) can be used to introduce the OCF₃ group onto alkenyl substrates under catalyst-free conditions, offering a complementary approach. researchgate.net

Advanced Catalytic Systems:

As mentioned previously, significant progress has been made in developing highly efficient palladium catalysts for cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgacs.org The use of sophisticated phosphine ligands (e.g., XantPhos, JackiePhos) has been instrumental in creating catalysts with improved stability, activity, and substrate scope. nih.govorganic-chemistry.org These advanced systems allow cyanations and other cross-couplings to proceed with lower catalyst loadings and under milder conditions, which is economically and environmentally advantageous. acs.orgnih.gov

Furthermore, the field of photoredox catalysis, which uses light to drive chemical reactions, has opened up new possibilities. Dual catalytic systems combining a photoredox catalyst (like an iridium complex) with a nickel catalyst can facilitate cross-electrophile couplings under exceptionally mild conditions, providing novel pathways for constructing C-C bonds that might be inaccessible through traditional thermal methods. youtube.com This strategy could be envisioned for building the substituted naphthalene skeleton from simpler precursors.

Mechanistic Elucidation and Kinetic Investigations of Relevant Reactions

Detailed Mechanistic Pathways of Trifluoromethoxylation (e.g., radical intermediates, single-electron transfer processes)

The introduction of the trifluoromethoxy group onto aromatic systems, including naphthalene (B1677914) precursors, is predominantly achieved through radical-mediated pathways. These modern synthetic methods offer advantages over older techniques that required harsh conditions. nih.govresearchgate.net The central feature of these mechanisms is the generation of the highly reactive trifluoromethoxy radical (•OCF₃). researchgate.net

A common strategy involves the use of specialized trifluoromethoxylating reagents, such as Togni's or Umemoto's reagents, in conjunction with a photocatalyst. mdpi.comrsc.org The process is typically initiated by the photoexcitation of a catalyst, for example, a ruthenium(II) polypyridyl complex like [Ru(bpy)₃]²⁺, by visible light. nih.govnih.gov The excited catalyst can then engage in a single-electron transfer (SET) event.

The detailed mechanistic steps are generally understood as follows:

Generation of the •OCF₃ Radical : The process can begin with the photoexcitation of the trifluoromethoxylating reagent itself, leading to homolytic cleavage of a labile bond (e.g., an N–OCF₃ bond) to release the •OCF₃ radical. nih.govnih.gov Alternatively, in a catalytic cycle, the excited photocatalyst transfers an electron to the trifluoromethoxylating reagent. This SET process generates a radical anion that fragments to release the •OCF₃ radical. nih.govresearchgate.net

Radical Addition to the Arene : The electrophilic •OCF₃ radical adds to the electron-rich naphthalene ring. This addition breaks the aromaticity and forms a resonance-stabilized trifluoromethoxylated cyclohexadienyl radical intermediate. nih.govresearchgate.net For a naphthalene substrate, the addition can occur at either the α (C1) or β (C2) position.

Oxidation and Deprotonation : The cyclohexadienyl radical is then oxidized to a cyclohexadienyl cation. This oxidation can be performed by the oxidized photocatalyst (e.g., Ru(III)), completing the catalytic cycle. nih.govrsc.org

Rearomatization : A base present in the reaction mixture removes a proton from the cation, restoring the aromaticity of the naphthalene ring and yielding the final trifluoromethoxylated product. nih.govresearchgate.net

An alternative pathway involves the intramolecular migration of an OCF₃ group. In this two-step approach, an N-aryl-N-hydroxylamine is first O-trifluoromethylated via a radical process involving the recombination of an N-hydroxyl radical and a trifluoromethyl radical (•CF₃). mdpi.comnih.govnih.gov The resulting N-aryl-N-(trifluoromethoxy)amine intermediate then undergoes a thermally induced rearrangement. mdpi.com Mechanistic studies suggest this migration proceeds through a heterolytic cleavage of the N–OCF₃ bond to form a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion, which then rapidly recombines to functionalize the ortho-position of the aromatic ring. nih.govnih.gov

StepDescriptionKey Intermediates
1. Initiation Photoexcitation of a catalyst (e.g., [Ru(bpy)₃]²⁺) or reagent.Excited-state catalyst (*[Ru(bpy)₃]²⁺), Excited reagent
2. SET & Radical Generation Single-electron transfer from the excited catalyst to the OCF₃ reagent, followed by fragmentation.Trifluoromethoxy radical (•OCF₃)
3. Radical Addition The •OCF₃ radical attacks the naphthalene ring.Trifluoromethoxylated cyclohexadienyl radical
4. Oxidation The radical intermediate is oxidized to a cation by the oxidized catalyst (e.g., Ru(III)).Trifluoromethoxylated cyclohexadienyl cation
5. Deprotonation A base removes a proton to restore aromaticity.Final Product

Reaction Mechanisms Governing Naphthonitrile Ring Formation (e.g., oxidative cyclization, nucleophilic attack, dearomatization)

The formation of the naphthonitrile ring system itself can be conceptualized through several established synthetic strategies that build the bicyclic aromatic core. These mechanisms typically involve the cyclization of functionalized benzene (B151609) or alkene precursors. uoa.grosti.gov

Oxidative Cyclization : This powerful strategy involves the formation of new intramolecular bonds through redox chemistry. nih.govnih.gov In the context of forming a naphthalene ring, a precursor molecule with appropriate side chains can be oxidized to generate radical intermediates. nih.gov For instance, an enzyme-catalyzed or chemical oxidation can create radicals at specific positions, which then combine to forge the new C-C bonds required for the second ring. nih.govrsc.org An oxidative cascade cyclization of specifically designed acrylamides, for example, can provide access to complex polycyclic systems. rsc.org

Nucleophilic Attack and Dearomatization : Dearomatization reactions provide a route from simple aromatic compounds to more complex, saturated structures. researchgate.netresearchgate.net While not a direct route to an aromatic naphthonitrile, these reactions can create key intermediates. A nucleophile can attack an activated aromatic ring, such as a pyridinium (B92312) or quinolinium salt, leading to a dearomatized dihydropyridine (B1217469) or dihydroquinoline intermediate. mdpi.comnih.gov Subsequent oxidation or elimination steps can then be used to form the final aromatic system. For instance, a nucleophilic addition to a naphthalene derivative could proceed with dearomatization, followed by rearomatization to yield a functionalized product. nih.gov

Palladium-Catalyzed Cyclization : Modern cross-coupling methods can be employed to construct the naphthalene ring. For example, an o-bromophenyl-substituted 1,1-difluoroallene can undergo an intramolecular insertion in the presence of a palladium catalyst. This regioselective C-C bond formation results in a six-membered carbocycle, effectively building the second ring of the naphthalene system. nih.gov

Once the 1-(trifluoromethoxy)naphthalene (B14808856) core is established, the introduction of the 2-cyano group can be achieved through reactions such as the Sandmeyer reaction, starting from 1-(trifluoromethoxy)-2-aminonaphthalene, or palladium-catalyzed cyanation of 1-(trifluoromethoxy)-2-halonaphthalene.

Kinetic Analysis of Key Reaction Steps and Intermediates

Kinetic analysis is a crucial tool for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. acs.org For the complex, multi-step reactions involved in forming 1-(trifluoromethoxy)-2-naphthonitrile, kinetic studies can provide deep insights.

One key technique is the measurement of the kinetic isotope effect (KIE). This involves comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (a kH/kD value significantly greater than 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.gov For instance, in a silver-mediated C-H trifluoromethoxylation of heteroarenes, a KIE was measured to determine the role of C-H activation in the reaction's kinetics. nih.gov

Table 3.3.1: Kinetic Isotope Effect in a C-H Trifluoromethoxylation Reaction

Experiment TypekH/kD ValueImplicationSource
Competitive Reaction2.1C-H bond cleavage is part of the rate-determining step. nih.gov
Parallel Reactions1.8Confirms a primary kinetic isotope effect. nih.gov

Another approach is the initial rate analysis, where the reaction rate is measured at the beginning of the reaction under varying concentrations of reactants, catalysts, and other additives. acs.org This method helps to determine the reaction order with respect to each component, providing evidence for their involvement in the turnover-limiting step. For example, in a palladium-catalyzed reaction, monitoring oxygen consumption was used to determine the dependence of the reaction rate on the substrate, catalyst, and co-catalyst concentrations. acs.org Such analyses can reveal, for instance, whether the oxidative addition, radical addition, or reductive elimination step is the slowest in a catalytic cycle.

Influence of Catalyst Design and Reaction Parameters on Chemoselectivity and Regioselectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalyst and reaction conditions.

Catalyst Design : In photocatalytic trifluoromethoxylation, the choice of catalyst is paramount. Ruthenium and iridium-based photosensitizers are common due to their favorable redox potentials and long-lived excited states. nih.govnih.gov However, other redox-active catalysts, such as copper(I) or copper(II) salts, can also be used, although this may impact selectivity. For instance, using copper salts can sometimes decrease the selectivity between the desired C-OCF₃ bond formation and competing N-arylation side reactions. nih.gov The ligand environment of the metal catalyst can also be tuned to optimize reactivity and selectivity.

Reaction Parameters :

Solvent : The choice of solvent can influence the solubility of reagents and stabilize intermediates. researchgate.net

Additives : The addition of bases or other additives can have a profound effect. In some trifluoromethoxylation reactions, the addition of an inorganic base was shown to significantly increase the reaction yield in batch processes. beilstein-journals.org

Light Source : For photochemical reactions, the wavelength and intensity of the light source are critical parameters that must be optimized for the specific photocatalyst being used. nih.gov

Regioselectivity : The position of functionalization on the naphthalene ring is a key challenge. For electrophilic aromatic substitution reactions on naphthalene, the α-position (C1) is generally the kinetically favored product because the corresponding carbocation intermediate (Wheland intermediate) is better stabilized by resonance, allowing the preservation of one intact benzene ring in more resonance structures. youtube.com However, the β-position (C2) can be the thermodynamically favored product.

In radical trifluoromethoxylation, the reaction tends to occur at the most electron-rich site of the arene. beilstein-journals.org However, the final regiochemical outcome is a complex interplay of electronic effects, steric hindrance, and the stability of the radical intermediate. beilstein-journals.orgresearchgate.net For a substituted naphthalene, the directing effects of the existing substituent will strongly influence the position of the incoming trifluoromethoxy group. Conversely, if trifluoromethoxylation is performed first, the OCF₃ group, being electron-withdrawing, will direct subsequent electrophilic or nucleophilic additions.

Table 3.4.1: Influence of Reaction Parameters on Trifluoromethoxylation Yield

Parameter VariedConditionsYield (%)Source
Catalyst Loading1 mol% Ru(bpy)₃₂41 beilstein-journals.org
Catalyst Loading2 mol% Ru(bpy)₃₂68 beilstein-journals.org
Concentration0.08 M41 beilstein-journals.org
Concentration0.04 M65 beilstein-journals.org
Additive (Batch)No Base- beilstein-journals.org
Additive (Batch)Inorganic BaseIncreased Yield beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for 1 Trifluoromethoxy 2 Naphthonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR experiments like HSQC and HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of a molecule's carbon-hydrogen framework and for probing the environment of other NMR-active nuclei, such as ¹⁹F. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be required for a complete structural assignment of 1-(Trifluoromethoxy)-2-naphthonitrile.

However, a thorough review of publicly available scientific literature and databases reveals that specific experimental NMR data for this compound has not been published. Therefore, no data tables for ¹H, ¹³C, or ¹⁹F NMR chemical shifts, coupling constants, or 2D correlations can be presented at this time.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (-C≡N) group, the trifluoromethoxy (-OCF₃) group, and the aromatic naphthalene (B1677914) ring system.

Despite the utility of this technique, no experimental IR spectrum for this compound is available in the public domain. As such, a data table of characteristic vibrational frequencies cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₂H₆F₃NO. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements, serves as a benchmark for experimental HRMS measurements. nih.gov Confirmation of the experimentally measured mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the correct elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₆F₃NO
Theoretical Exact Mass 237.04015 Da

Note: The theoretical exact mass is a calculated value based on the molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum would display absorption maxima (λmax) corresponding to π→π* transitions within the naphthalene ring system. The substitution pattern, including the trifluoromethoxy and nitrile groups, would influence the positions and intensities of these absorptions.

A search of scientific databases indicates that the experimental UV-Vis absorption spectrum for this compound has not been reported in the literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published crystal structures for this compound in crystallographic databases. Therefore, no information regarding its solid-state molecular structure, unit cell parameters, or space group is available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

DFT and Hartree-Fock (HF) methods are used to examine the structure and characteristics of molecules, including properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the band gap. samipubco.com For instance, a study on naphthalene (B1677914) using various basis sets determined the HOMO-LUMO gap to be around 4.75 eV, providing a baseline for understanding the electronic properties of its derivatives. samipubco.com The introduction of substituents like the trifluoromethoxy and cyano groups is expected to significantly modulate these electronic properties. The electron-withdrawing nature of both the trifluoromethoxy and cyano groups would likely lower the energy of both the HOMO and LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene.

Furthermore, DFT is a powerful tool for investigating the aromaticity and reactivity of such compounds. nih.gov The application of conceptual DFT allows for the prediction of local reactivity through descriptors like the Fukui function, which can identify the most probable sites for nucleophilic or electrophilic attack. nih.gov For 1-(trifluoromethoxy)-2-naphthonitrile, these calculations could quantify the impact of the substituents on the aromaticity of the naphthalene core and predict the most reactive sites on the molecule.

Table 1: Representative Quantum Chemical Descriptors for Aromatic Systems (Illustrative)

DescriptorTypical Value for Aromatic HydrocarbonsExpected Influence of -OCF3 and -CN
HOMO Energy-6 to -8 eVLowered (more negative)
LUMO Energy-1 to -3 eVLowered (more negative)
HOMO-LUMO Gap4 to 6 eVPotentially reduced
Aromaticity Index (e.g., HOMA)~1Slightly altered

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and intermolecular interactions of molecules. For a relatively rigid molecule like this compound, MD simulations can provide insights into the rotational dynamics of the trifluoromethoxy group and the nature of its interactions with surrounding molecules or a solvent.

While specific MD studies on this compound are lacking, research on analogous systems such as benzene (B151609) and hexafluorobenzene offers a glimpse into the types of interactions that can be expected. uoa.gr MD simulations of these molecules have been used to develop and validate intermolecular potential models that can accurately reproduce thermodynamic and structural properties. uoa.gr Similarly, MD simulations of trifluoromethyl-benzene have been conducted to understand the behavior of fluorinated aromatic compounds in the liquid phase. virtualchemistry.org

For this compound, MD simulations could be employed to study its behavior in different solvent environments, predicting properties such as solvation free energy and diffusion coefficients. Furthermore, simulations of the bulk liquid phase could reveal details about the packing of the molecules and the dominant intermolecular forces, which would likely involve a combination of π-π stacking interactions from the naphthalene core and dipole-dipole interactions involving the polar trifluoromethoxy and cyano groups.

Table 2: Key Parameters in Molecular Dynamics Simulations (Illustrative)

ParameterDescriptionRelevance to this compound
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules.Crucial for accurately modeling the intra- and intermolecular interactions.
Time StepThe interval at which the equations of motion are integrated.Typically on the order of femtoseconds (10-15 s).
EnsembleThe statistical mechanical ensemble used to represent the thermodynamic state of the system (e.g., NVT, NPT).Determines which thermodynamic variables are held constant during the simulation.
Simulation TimeThe total duration of the simulation.Needs to be long enough to sample the relevant conformational space and dynamic processes.

Computational Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are increasingly used to predict the reactivity and selectivity of organic molecules, providing valuable guidance for synthetic chemists. For substituted naphthalenes, computational studies have successfully predicted reaction rates and elucidated the role of substituents on reactivity. nih.govrsc.orgajpchem.org

One approach involves the use of Property-Encoded Surface Translator (PEST) descriptors, which are calculated from optimized molecular structures and can be correlated with experimentally determined reaction rate constants. nih.gov For a series of substituted naphthalenes, PEST descriptors were found to have a significant correlation with the rate constants for peroxy acid treatment, demonstrating the predictive power of this computational approach. nih.gov Another study on diethenylnaphthalenes used semiempirical and ab initio calculations to determine the reactivity of these compounds towards anionic polymerization, analyzing geometrical parameters, electrostatic potentials, and frontier orbitals. rsc.org

In the case of this compound, similar computational methods could be applied to predict its reactivity in various organic reactions. For example, by calculating the electrostatic potential surface, one could identify regions of the molecule that are electron-rich or electron-poor, thereby predicting the likely sites for electrophilic or nucleophilic attack. Frontier molecular orbital analysis (HOMO and LUMO) would also provide insights into the molecule's reactivity, with the HOMO indicating the site of electron donation (nucleophilicity) and the LUMO indicating the site of electron acceptance (electrophilicity).

Table 3: Computational Descriptors for Reactivity Prediction (Illustrative)

DescriptorDefinitionPredicted Influence on this compound
Electrostatic PotentialThe potential energy of a positive test charge at a given point in space around a molecule.Electron-poor regions around the cyano and trifluoromethoxy groups; electron-rich π-system of the naphthalene core.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Lowered by electron-withdrawing groups, indicating reduced nucleophilicity of the π-system.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Lowered by electron-withdrawing groups, indicating increased susceptibility to nucleophilic attack.
Fukui FunctionsDescribe the change in electron density at a given point when the number of electrons in the molecule changes.Would identify specific atoms as the most likely sites for electrophilic, nucleophilic, or radical attack.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of organic reactions, including the identification of intermediates and the calculation of transition state structures and energies. For reactions involving substituted aromatic compounds, such as nucleophilic aromatic substitution (SNAr), computational studies can distinguish between different possible mechanistic pathways. byjus.comdalalinstitute.comyoutube.com

Nucleophilic aromatic substitution reactions can proceed through different mechanisms, such as the SNAr (addition-elimination) mechanism, which involves the formation of a Meisenheimer complex, or an elimination-addition mechanism involving a benzyne intermediate. youtube.com The presence of strong electron-withdrawing groups, such as the nitro group, can stabilize the negatively charged Meisenheimer complex, favoring the SNAr pathway. youtube.com Given that both the trifluoromethoxy and cyano groups are electron-withdrawing, it is plausible that nucleophilic substitution reactions on this compound would proceed via an SNAr mechanism.

Theoretical calculations can be used to model the entire reaction pathway, locating the transition state structures and calculating the activation energies for each step. researchgate.net This information is crucial for understanding the kinetics of the reaction and predicting the feasibility of a proposed transformation. For this compound, computational studies could be used to investigate, for example, the mechanism of nucleophilic substitution at the C1 or C2 position, determining which pathway is energetically more favorable.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and facilitating the design of new molecules with desired characteristics. nih.govresearch.googlechemrxiv.org These approaches leverage large datasets of chemical information to train models that can predict a wide range of properties, from basic physicochemical parameters to complex biological activities. chemrxiv.org

For fluorinated aromatic compounds, ML models can be trained to predict properties such as solubility, toxicity, and reactivity. chemrxiv.org These models can learn complex structure-property relationships from the data, often outperforming traditional quantitative structure-activity relationship (QSAR) models. nih.gov For instance, graph neural networks, a type of ML model that operates directly on the molecular graph, have shown great promise in predicting the properties of molecules. chemrxiv.org

In the context of this compound, ML models could be used to predict its various properties without the need for expensive and time-consuming experimental measurements or high-level quantum chemical calculations. By training a model on a large dataset of related compounds, one could predict properties such as its octanol-water partition coefficient (logP), aqueous solubility, or even its potential biological activity. Furthermore, generative ML models could be used to design novel derivatives of this compound with optimized properties for specific applications.

Table 4: Applications of Machine Learning in Molecular Chemistry (Illustrative)

ApplicationDescriptionRelevance to this compound
Property PredictionUsing ML models to predict physicochemical, biological, or toxicological properties from molecular structure.Rapid estimation of properties like solubility, boiling point, and potential bioactivity.
De Novo Molecular DesignGenerating novel molecular structures with desired properties using generative ML models.Designing new derivatives with improved characteristics for materials science or medicinal chemistry.
Reaction PredictionPredicting the outcome and optimal conditions for chemical reactions.Suggesting synthetic routes to this compound and its analogs.
Spectral PredictionPredicting spectroscopic data (e.g., NMR, IR) from molecular structure.Aiding in the characterization and identification of the compound.

Advanced Academic Research Applications and Future Directions

Contributions to Homogeneous and Heterogeneous Catalysis Research

Currently, there is a notable absence of published research specifically detailing the use of 1-(Trifluoromethoxy)-2-naphthonitrile as a novel ligand, substrate, or mechanistic probe in homogeneous or heterogeneous catalysis. However, the electronic properties of its constituent functional groups suggest several potential applications.

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, a property that can significantly influence the electronic environment of the naphthalene (B1677914) ring system. This electronic modulation could be harnessed in the design of novel ligands for transition metal catalysis. For instance, if incorporated into a larger ligand structure, the trifluoromethoxy group could tune the electron density at the metal center, thereby affecting the catalytic activity and selectivity of reactions such as cross-coupling, hydrogenation, or hydroformylation.

As a substrate, the nitrile group of this compound can undergo a variety of transformations, including hydrolysis, reduction to amines, or participation in cycloaddition reactions. The presence of the trifluoromethoxy group could serve as a mechanistic probe to study the influence of strong electron-withdrawing substituents on the reactivity of the nitrile functionality in catalyzed reactions.

Table 1: Potential Catalytic Applications of this compound

Application Area Potential Role of this compound Rationale
Ligand Design Component of a larger ligand structure The -OCF3 group can modulate the electronic properties of the metal center, influencing catalytic activity and selectivity.
Substrate Studies Model substrate for nitrile transformations To investigate the effect of the strongly electron-withdrawing -OCF3 group on the reactivity of the nitrile.
Mechanistic Probes Tool to study electronic effects in catalysis The distinct electronic signature of the -OCF3 group can help elucidate reaction mechanisms.

Role in Advanced Materials Science

While specific studies on the application of this compound in materials science are not currently available, the properties of the trifluoromethoxy group and the naphthonitrile core suggest its potential as a valuable component in functional materials.

The trifluoromethoxy group is known to enhance properties such as metabolic stability and lipophilicity in molecules. mdpi.com In the context of materials science, this can translate to improved durability and solubility in organic media for polymers or other functional materials. The high electronegativity of the trifluoromethoxy group can also lead to desirable electronic properties.

The rigid, planar structure of the naphthalene ring, combined with the polar nitrile group, is a common feature in molecules designed for optoelectronic applications and liquid crystals. The nitrile group can contribute to a large dipole moment, which is beneficial for non-linear optical (NLO) properties and for the alignment of molecules in liquid crystalline phases. The trifluoromethoxy group can further enhance these properties by modifying the electronic distribution and intermolecular interactions. Therefore, this compound could serve as a key building block for the synthesis of novel organic light-emitting diodes (OLEDs), liquid crystals, or other functional materials. nih.gov

Table 2: Potential Roles of this compound in Materials Science

Material Type Potential Function of this compound Key Contributing Features
Functional Polymers Monomer or additive Enhanced thermal stability, solubility, and specific electronic properties due to the -OCF3 group.
Optoelectronic Materials Component of organic semiconductors or NLO materials The extended π-system of naphthalene and the electron-withdrawing nature of the -CN and -OCF3 groups.
Liquid Crystals Core structure or additive The rigid naphthalene core and the polar nitrile group can promote the formation of liquid crystalline phases.

Impact on the Development of Novel Synthetic Methodologies and Chemical Transformations

The synthesis of fluorinated organic compounds, particularly those containing the trifluoromethoxy group, presents unique challenges and opportunities in synthetic methodology. researchgate.netnih.gov The development of efficient routes to this compound itself would be a significant contribution to organofluorine chemistry. Such methods might involve late-stage trifluoromethoxylation of a pre-functionalized naphthalene derivative or the construction of the naphthalene ring from a trifluoromethoxy-containing precursor.

Once synthesized, this compound can serve as a versatile building block for the synthesis of more complex molecules. The nitrile group can be transformed into a variety of other functional groups, providing access to a wide range of derivatives. Furthermore, the naphthalene ring can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the directing effects of both the trifluoromethoxy and nitrile substituents. The study of these reactions could lead to the development of new synthetic strategies for the preparation of highly functionalized and fluorinated aromatic compounds.

Future Research Avenues and Persistent Challenges in Fluorinated Naphthonitrile Chemistry

The field of fluorinated naphthonitrile chemistry, and specifically the study of this compound, is ripe with potential for future research. A primary challenge is the development of scalable and cost-effective synthetic routes to this and related compounds. Overcoming the difficulties associated with the introduction of the trifluoromethoxy group is a key hurdle. researchgate.net

Future research should focus on a systematic investigation of the fundamental properties of this compound. This includes detailed studies of its electronic structure, reactivity, and photophysical properties. Such data would be invaluable for predicting its utility in the applications outlined above.

Furthermore, a significant opportunity lies in the exploration of its biological activity. The incorporation of fluorine and trifluoromethoxy groups is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.comnih.gov Therefore, synthesizing and screening a library of derivatives based on the this compound scaffold could lead to the discovery of novel therapeutic agents.

Persistent challenges in this area include achieving regioselective functionalization of the naphthalene ring and developing catalytic systems that are tolerant of the potentially coordinating nitrile group. Addressing these challenges will require innovative synthetic methodologies and a deeper understanding of the interplay between the trifluoromethoxy and nitrile functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.